![molecular formula C22H27N3O3 B5345741 6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide, commonly known as BPN14770, is a small molecule drug candidate that has shown potential therapeutic effects for various neurological disorders.
Mecanismo De Acción
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The PKA pathway is involved in various cellular processes, including synaptic plasticity and memory formation.
Biochemical and physiological effects:
BPN14770 has been shown to increase the levels of cAMP and activate the PKA pathway in the brain. This activation leads to increased synaptic plasticity, which is essential for learning and memory. Additionally, BPN14770 has been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN14770 has several advantages for lab experiments. It is a small molecule drug candidate, which makes it easy to synthesize and modify. Additionally, BPN14770 has shown promising therapeutic effects in animal models of various neurological disorders. However, there are also some limitations to using BPN14770 in lab experiments. For example, the optimal dosage and administration route for BPN14770 are still unknown, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on BPN14770. One direction is to further investigate its therapeutic effects on various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Additionally, more research is needed to determine the optimal dosage and administration route for BPN14770 in humans. Finally, more studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.
Métodos De Síntesis
BPN14770 is synthesized using a multi-step process. The first step involves the synthesis of 6-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl nicotinonitrile. This intermediate is then converted into BPN14770 through a series of reactions, including reduction, acylation, and cyclization. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
BPN14770 has been studied extensively for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Additionally, BPN14770 has been shown to reduce anxiety-like behavior in animal models of autism spectrum disorders.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15(2)12-25-8-7-16(13-25)10-24-22(26)18-3-5-19(23-11-18)17-4-6-20-21(9-17)28-14-27-20/h3-6,9,11,15-16H,7-8,10,12-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFKWEOPCWHXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
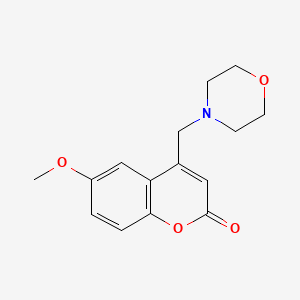
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)
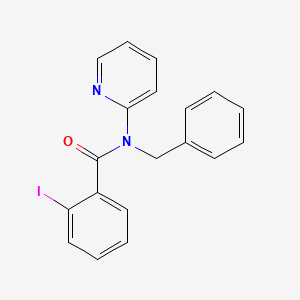
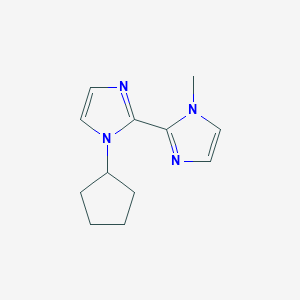
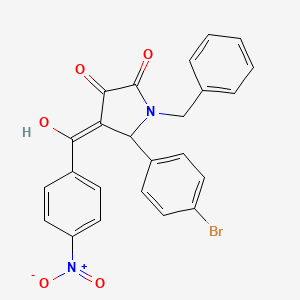
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)
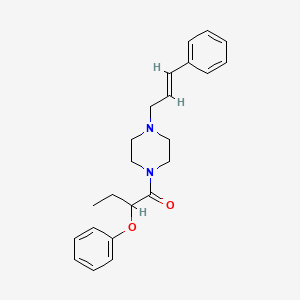
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)